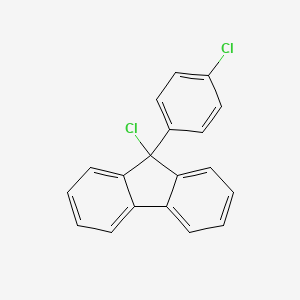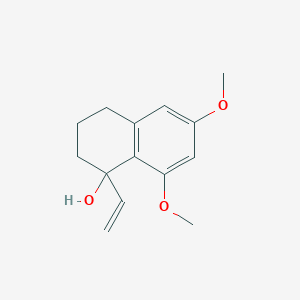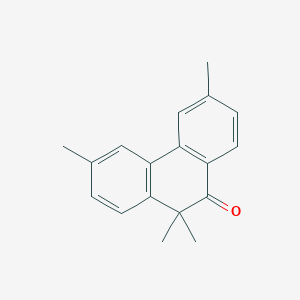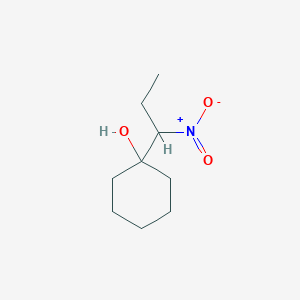
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thione group at the 2-position and the ethenyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione can be achieved through several methods:
-
Skraup Synthesis: : This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions typically involve heating the mixture to high temperatures to facilitate the formation of the quinoline ring.
-
Doebner-Miller Synthesis: : This method involves the reaction of aniline with an aldehyde and pyruvic acid in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoline ring.
-
Friedländer Synthesis: : This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
-
Oxidation: : 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to form the corresponding quinoline-2-thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The ethenyl group at the 3-position can undergo electrophilic substitution reactions. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Quinoline-2-thiol.
Substitution: Halogenated quinoline derivatives, sulfonylated quinoline derivatives.
科学研究应用
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
-
Material Science: : The compound can be used in the synthesis of organic semiconductors and light-emitting diodes due to its conjugated system.
-
Catalysis: : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
-
Biological Studies: : The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione involves its interaction with various molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
-
DNA Intercalation: : The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription.
-
Reactive Oxygen Species (ROS) Generation: : The compound can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
相似化合物的比较
Similar Compounds
4,7-dimethylquinoline: Lacks the thione group, making it less reactive in certain chemical reactions.
2-methylquinoline-3-thione: Lacks the ethenyl group, affecting its biological activity and chemical reactivity.
3-ethenylquinoline-2-thione: Lacks the methyl groups at the 4 and 7 positions, affecting its steric and electronic properties.
Uniqueness
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione is unique due to the presence of both the ethenyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications in medicinal chemistry, material science, and catalysis.
属性
CAS 编号 |
59280-88-5 |
|---|---|
分子式 |
C13H13NS |
分子量 |
215.32 g/mol |
IUPAC 名称 |
3-ethenyl-4,7-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H13NS/c1-4-10-9(3)11-6-5-8(2)7-12(11)14-13(10)15/h4-7H,1H2,2-3H3,(H,14,15) |
InChI 键 |
GCTNTLDMZTUHPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C(C(=S)N2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)







![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)

